2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.
Introduction of the thioether group: This step involves the reaction of a thiol with a halogenated benzyl compound under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with hydrochloric acid.
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the nitro and fluorobenzyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
- 2-((4-methylbenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole
Uniqueness
The unique combination of the fluorobenzyl, nitrophenyl, and o-tolyl groups in 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S/c1-16-5-2-3-8-21(16)26-22(18-6-4-7-20(13-18)27(28)29)14-25-23(26)30-15-17-9-11-19(24)12-10-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJDVEMTFRIBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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